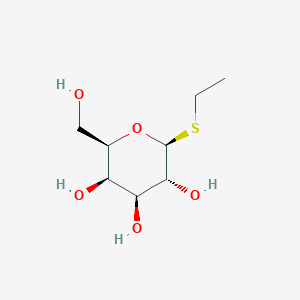

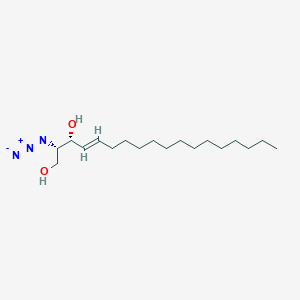

2-Azido-4-octadecen-1,3-diol

Vue d'ensemble

Description

Azido compounds play a crucial role in organic synthesis and have diverse applications due to their reactivity and versatility. They are fundamental in click chemistry reactions, notably the Huisgen cycloaddition, and serve as precursors for amines, amides, and other nitrogen-containing functional groups. The compound "2-Azido-4-octadecen-1,3-diol" falls within this class, suggesting its significance in synthetic organic chemistry and potential utility in producing various bioactive molecules or materials.

Synthesis Analysis

The synthesis of azido compounds, including structures similar to "2-Azido-4-octadecen-1,3-diol," can be achieved through diverse synthetic routes. One prominent method is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002). This method demonstrates the versatility and efficiency of incorporating azido groups into complex molecules under mild conditions.

Molecular Structure Analysis

Azido groups significantly influence the molecular structure and stereochemistry of compounds. The X-ray crystal structure analysis provides detailed information on the geometry and conformation of azido-containing molecules, offering insights into their reactivity and interaction potential (Goher & Mak, 1984). Understanding these structural aspects is essential for designing and synthesizing compounds with desired properties and activities.

Applications De Recherche Scientifique

Glycosphingolipids Synthesis : 2-Azido-4-octadecen-1,3-diol serves as a glycosyl donor in the synthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell recognition and signaling processes (Toepfer & Schmidt, 1990).

Synthesis of Aminocyclitols : This compound is a key component in synthesizing various eight-membered ring aminocyclitols, such as 2-Amino-4-chlorocyclooctanediol (Karavaizoglu & Salamci, 2020).

Disialoganglioside GD1 Alpha Synthesis : It is used in synthesizing disialoganglioside GD1 alpha and its positional isomer, crucial for understanding cellular interactions and signal transduction (Prabhanjan, Aoyama, Kiso, & Hasegawa, 1992).

Triazole Fatty Acid Derivatives : As a novel triazole fatty acid derivative, it is synthesized from activated acetylenic fatty acid esters, expanding the range of fatty acid derivatives for potential applications in chemistry and biology (Jie, Pasha, & Alam, 1998).

Biological Applications : The compound's decomposition with high quantum yields suggests its use in binding phospholipids to membrane proteins, which is significant for studying membrane dynamics and protein-lipid interactions (McGarvey, Holden, & Tchir, 1992).

Peptide Modification : It is also used in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase to produce 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDQFHDYWVTA-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-octadecen-1,3-diol | |

CAS RN |

103348-49-8 | |

| Record name | 2-Azidosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)